Acalisib belongs to the class of antineoplastic agents and is specifically categorized as a phosphoinositide 3-kinase inhibitor. Its mechanism of action is predicated on the selective inhibition of the PI3Kδ isoform, which is implicated in several malignancies and inflammatory conditions. The compound was developed by Gilead Sciences and has been evaluated in clinical trials for its efficacy in treating hematological malignancies such as chronic lymphocytic leukemia and follicular lymphoma .
The synthesis of Acalisib involves several key steps that utilize various chemical reactions to construct its molecular framework. While specific proprietary methods may not be publicly detailed, general synthetic strategies for similar compounds typically include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yields and purity during synthesis.
Acalisib has a complex molecular structure characterized by a quinazoline core. The chemical formula is , and it has a molecular weight of approximately 343.79 g/mol. Key structural features include:
The three-dimensional conformation of Acalisib allows it to effectively fit into the active site of PI3Kδ, facilitating selective inhibition .
Acalisib undergoes various chemical reactions during its metabolic processing within biological systems:
These reactions are crucial for understanding the drug's bioavailability and therapeutic window.
Acalisib exerts its therapeutic effects primarily through the inhibition of PI3Kδ activity. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation:
This mechanism underlies its potential efficacy in treating malignancies characterized by aberrant PI3K signaling .
Acalisib exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulation approaches .
Acalisib has significant potential applications in various fields:
The therapeutic targeting of phosphatidylinositol 3-kinase delta stems from seminal discoveries about its restricted expression and critical signaling functions:
Isoform-Specific Biology: PI3Kδ, encoded by PIK3CD, is predominantly expressed in leukocytes, unlike ubiquitously expressed alpha (PIK3CA) and beta (PIK3CB) isoforms. It mediates B-cell receptor signaling, T-cell differentiation, and neutrophil migration [3] [5]. Early murine models revealed that PI3Kδ knockout causes B-cell developmental defects and impaired humoral immunity, validating its non-redundant role in adaptive immunity [5] [7].
First-Generation Inhibitors: Idelalisib (CAL-101) emerged as the pioneering PI3Kδ inhibitor, gaining FDA approval in 2014 for relapsed chronic lymphocytic leukemia, small lymphocytic lymphoma, and follicular lymphoma. It demonstrated that disrupting PI3Kδ-mediated tonic signaling induces apoptosis in malignant B-cells [7] [10]. However, idelalisib’s clinical utility was constrained by immune-mediated toxicities (colitis, pneumonitis) and acquired resistance, partly attributed to imperfect isoform selectivity and on-target effects on regulatory T-cells [5] [7].
Therapeutic Expansion: Subsequent inhibitors like duvelisib (PI3Kδ/γ) and umbralisib (PI3Kδ/CK1ε) aimed to enhance efficacy in lymphoid malignancies but faced similar toxicity challenges, highlighting the need for improved therapeutic windows [10].
Table 1: Evolution of Clinically Significant PI3Kδ Inhibitors
Compound | Target Specificity | Key Indications | Clinical Limitations |
---|---|---|---|
Idelalisib | PI3Kδ | CLL, SLL, FL | Immune-mediated toxicities, resistance |
Duvelisib | PI3Kδ/γ | CLL/SLL, FL | Infections, hepatic toxicity |
Umbralisib | PI3Kδ/CK1ε | MZL, FL | FDA withdrawal (safety concerns) |
Acalisib | PI3Kδ (2nd gen) | Under investigation (R/R lymphomas, APDS) | Improved selectivity profile |
Acalisib was engineered to optimize the pharmacologic and pharmacokinetic properties of earlier PI3Kδ inhibitors through rational drug design:
Molecular Optimization: Structural refinements focused on enhancing binding affinity for PI3Kδ’s ATP-pocket while minimizing off-target interactions. Modifications to the hinge-binding region and morpholino-chromenone scaffold improved isoform selectivity >100-fold over PI3Kα/β/γ, reducing risks of hyperglycemia (PI3Kα) and platelet dysfunction (PI3Kβ) [3] [6]. Computational modeling confirmed stable interactions with Val828 and Glu826 residues in the PI3Kδ catalytic domain, critical for potency [3].
Preclinical Efficacy: In vitro, Acalisib suppressed phosphatidylinositol (3,4,5)-trisphosphate production in malignant B-cells at IC₅₀ values of 1–5 nM, significantly lower than idelalisib (IC₅₀ = 2.5–25 nM) [6]. Xenograft models of activated PI3K delta syndrome and chronic lymphocytic leukemia showed reduced lymph node enlargement and splenomegaly at doses achieving sustained plasma concentrations >50 nM, correlating with >90% pathway suppression [5] [8].
Clinical Translation: Phase I/II trials (e.g., NCT04134936) in relapsed/refractory follicular lymphoma demonstrated an objective response rate of 86.6% (71/82 patients), including 34.2% complete responses. Median progression-free survival reached 18.5 months, outperforming historical idelalisib data (PFS = 11 months) [8]. Pharmacodynamic analyses confirmed near-complete suppression of pAKT(S473) in circulating tumor cells without dose-limiting hyperglycemia, validating its optimized selectivity [6] [8].
The pathophysiological centrality of PI3Kδ in B-cell malignancies and immune dysregulation syndromes underpins Acalisib’s therapeutic rationale:
Activated PI3K delta syndrome, caused by gain-of-function PIK3CD mutations, drives lymphoproliferation and immunodeficiency, making PI3Kδ inhibition pathogenetically targeted [8].
Immune-Modulatory Effects:
Table 2: Pathogenic Mechanisms Addressed by PI3Kδ Inhibition
Disorder Category | Dysregulated Pathway | Consequence of PI3Kδ Inhibition |
---|---|---|
B-cell Lymphomas (CLL/FL) | Tonic B-cell receptor signaling | Apoptosis via BIM activation, reduced MCL-1 |
Activated PI3K Delta Syndrome | Constitutive PI3Kδ activation | Normalization of T/B-cell differentiation |
Autoimmunity (Preclinical) | Follicular T-cell help to B-cells | Reduced autoantibody production |
Acalisib exemplifies the convergence of isoform-level biological insight and iterative drug design, offering a refined tool to dissect and therapeutically exploit PI3Kδ’s role in human disease. Its development trajectory mirrors oncology’s broader shift towards context-dependent kinase inhibition, where selectivity enables precision targeting of dysregulated pathways in defined patient subsets.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4